3-(4-Chlorophenyl)-2',3'-dichloropropiophenone
Description
3-(4-Chlorophenyl)-2',3'-dichloropropiophenone is a halogenated propiophenone derivative characterized by a chlorophenyl group at position 3 and dichloro substitutions at positions 2' and 3' of the propiophenone backbone. This compound is structurally related to chalcones and other halogenated aromatic ketones, which are frequently studied for their synthetic accessibility and biological activities, particularly in anticancer research .
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-(2,3-dichlorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3O/c16-11-7-4-10(5-8-11)6-9-14(19)12-2-1-3-13(17)15(12)18/h1-5,7-8H,6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYRRJTYQUEAAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)CCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644494 | |
| Record name | 3-(4-Chlorophenyl)-1-(2,3-dichlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898788-39-1 | |
| Record name | 1-Propanone, 3-(4-chlorophenyl)-1-(2,3-dichlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898788-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Chlorophenyl)-1-(2,3-dichlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2’,3’-dichloropropiophenone typically involves the reaction of 4-chlorobenzaldehyde with 2,3-dichloropropiophenone under specific conditions. One common method includes the use of a base such as potassium hydroxide in an ethanol solvent, followed by heating under reflux . The reaction mixture is then cooled and acidified to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-(4-Chlorophenyl)-2’,3’-dichloropropiophenone may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and optimized reaction times ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-2’,3’-dichloropropiophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-chlorophenyl)-2’,3’-dichlorobenzoic acid.
Reduction: Formation of 3-(4-chlorophenyl)-2’,3’-dichloropropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis :
- Used in the production of more complex organic molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.
- Example Reaction : Can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Biology
- Biological Activity Investigation :
- Explored for potential interactions with biomolecules and its role in various biochemical pathways.
- Exhibits anti-inflammatory and antimicrobial properties, making it a candidate for further pharmacological studies.
Medicine
- Therapeutic Properties :
- Investigated for its potential in drug development, particularly against conditions requiring anti-inflammatory or antimicrobial agents.
- Its ability to inhibit certain enzymes suggests a role in influencing metabolic pathways related to diseases.
Industry
- Specialty Chemicals Production :
- Utilized in creating specialty chemicals that require specific structural features for industrial applications.
Research indicates that 3-(4-Chlorophenyl)-2',3'-dichloropropiophenone may exhibit various biological activities:
- Antimicrobial Activity : Demonstrated efficacy against several bacterial strains, including multidrug-resistant variants.
- Anti-inflammatory Properties : Shown potential as an anti-inflammatory agent through COX inhibition studies.
- Antifungal Activity : Some derivatives based on this compound have been tested against pathogenic fungi with promising results.
Antifungal Study
A study synthesized derivatives based on this compound and tested their antifungal activity against four pathogenic fungi. Some derivatives exhibited significant antifungal properties, indicating potential for therapeutic use.
Antibacterial Evaluation
Another evaluation focused on the antibacterial properties of this compound against multidrug-resistant strains. Results indicated significant efficacy at low concentrations, suggesting its viability as an alternative treatment option in antibiotic resistance scenarios.
Inflammation Research
Recent investigations characterized new derivatives for their COX inhibition capabilities. Findings indicated that specific modifications to the compound structure could enhance anti-inflammatory potency.
Mechanism of Action
The mechanism by which 3-(4-Chlorophenyl)-2’,3’-dichloropropiophenone exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Substituent Impact on Cytotoxicity (MCF-7 Breast Cancer Cells)
| Compound Name | Substituent Positions | IC₅₀ (µg/mL) | Key Structural Feature |
|---|---|---|---|
| This compound* | 2',3' dichloro | N/A | Dichloro-propiophenone backbone |
| (E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one | 4-chlorophenyl + p-tolyl | 1,484.75 | Chalcone derivative |
| (E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one | 3-bromo + 4-isopropyl | 22.41 | Bromo substitution |
| 3-(3-Chlorophenyl)-2',6'-dichloropropiophenone | 2',6' dichloro | Discontinued | Dichloro-propiophenone backbone |
Biological Activity
3-(4-Chlorophenyl)-2',3'-dichloropropiophenone, with the molecular formula C15H12Cl2O and a molecular weight of approximately 203.07 g/mol, is an organic compound that has attracted attention due to its potential biological activity. This compound is primarily used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure, characterized by dual chlorine substitutions on the phenyl ring, significantly influences its reactivity and biological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound appears as a white to pale yellow solid with a distinct chemical odor. The presence of chlorine atoms enhances its electrophilic character, making it a valuable precursor for synthesizing more complex molecules.
Antidepressant and Antipsychotic Properties
Research indicates that this compound serves as an intermediate in synthesizing compounds with antidepressant and antipsychotic properties. Its ability to inhibit certain enzymes suggests it may influence various metabolic pathways involved in mood regulation and mental health disorders.
Enzyme Inhibition
The compound has been shown to exhibit enzyme inhibition activity, which is crucial for its potential therapeutic applications. Specifically, it may interact with enzymes involved in neurotransmitter metabolism, thereby modulating their levels in the brain. This mechanism is vital for developing drugs targeting depression and anxiety disorders.
Study on Antibacterial Activity
In a study examining the antibacterial properties of similar chlorinated compounds, it was found that the presence of chlorine at specific positions on the aromatic ring significantly enhanced antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that halogenation at the para position improves lipophilicity and membrane permeability, which are essential for antibacterial efficacy .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | TBD | E. coli |
| Compound A | 0.39 | S. aureus |
| Compound B | 1.16 | E. coli |
Cytotoxicity Studies
Cytotoxicity studies have demonstrated that derivatives of this compound exhibit selective cytotoxic effects on cancer cell lines. For instance, compounds derived from this structure were tested against breast cancer cell lines (MCF-7), showing significant dose-dependent reductions in cell viability . The maximum cytotoxic effect was observed after 72 hours of treatment.
The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. The compound's functional groups enable specific interactions that can lead to the inhibition or activation of enzymatic reactions and modulation of cellular signaling pathways.
- Enzyme Interaction : The compound may inhibit key enzymes involved in neurotransmitter synthesis or degradation.
- Receptor Binding : It may also bind to receptors related to mood regulation, enhancing or blocking their activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(4-chlorophenyl)-2',3'-dichloropropiophenone, and how do reaction conditions influence yield?
- Methodology : Microwave-assisted synthesis (e.g., 80°C, 700 W, 6 min irradiation) using halogenated aromatic aldehydes and ketones is effective for structurally similar compounds, achieving yields >75% . Friedel-Crafts acylation under anhydrous conditions with AlCl₃ as a catalyst is another viable route, though yields may vary with substituent positions .
- Key Variables : Reaction temperature, solvent polarity, and catalyst loading significantly impact regioselectivity. For example, prolonged irradiation in microwave synthesis reduces byproduct formation .
Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?
- Methodology :
- NMR : Compare chemical shifts of aromatic protons (δ 7.2–7.8 ppm for chlorophenyl groups) and carbonyl carbons (δ ~200 ppm) with literature data .
- XRD : Single-crystal X-ray diffraction (e.g., monoclinic P2₁ space group, a = 9.1491 Å, b = 10.3099 Å) confirms bond lengths and angles, resolving ambiguities in stereochemistry .
- Mass Spectrometry : Electron ionization (EI-MS) at 70 eV generates a molecular ion peak at m/z 235 (base peak) and fragment ions consistent with Cl loss .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
